6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate
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Overview
Description
6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzochromene core, which is a fused ring system combining benzene and chromene structures, and is functionalized with an oxo group and a benzyloxycarbonylamino acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzochromene core through a cyclization reaction. This is followed by the introduction of the oxo group via oxidation reactions. The final steps involve the functionalization with the benzyloxycarbonylamino acetate group through esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzochromene core, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Substitution: The benzyloxycarbonylamino acetate moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it a useful tool for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, the compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new catalysts or as a component in advanced materials.
Mechanism of Action
The mechanism by which 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}butanoate
- 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}(phenyl)acetate
Uniqueness
Compared to similar compounds, 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL {[(benzyloxy)carbonyl]amino}acetate stands out due to its specific functional groups and structural features. These unique aspects confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21NO6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C23H21NO6/c25-21(13-24-23(27)28-14-15-6-2-1-3-7-15)29-16-10-11-18-17-8-4-5-9-19(17)22(26)30-20(18)12-16/h1-3,6-7,10-12H,4-5,8-9,13-14H2,(H,24,27) |
InChI Key |
APWPTKQAOYOHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)CNC(=O)OCC4=CC=CC=C4)OC2=O |
Origin of Product |
United States |
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